7,4'-Di-O-methylapigenin

Vue d'ensemble

Description

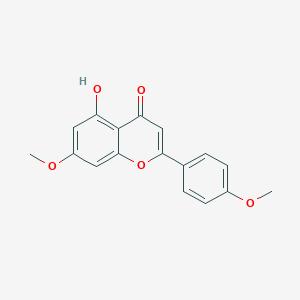

- L’apigénine 7,4’-diméthylether est une diméthoxyflavone et un dérivé de l’apigénine.

- Sa formule chimique est C₁₇H₁₄O₅ .

- Le composé présente deux groupes méthoxy (OCH₃) aux positions 7 et 4’ sur le squelette de l’apigénine.

- L’apigénine diméthylether se retrouve dans diverses sources végétales et présente des propriétés biologiques intéressantes.

Méthodes De Préparation

- Les voies synthétiques pour l’apigénine diméthylether impliquent la méthylation de l’apigénine.

- Une méthode courante est la O-méthylation de l’apigénine en utilisant des réactifs appropriés (par exemple, le diazométhane ou le sulfate de diméthyle).

- Les méthodes de production industrielle peuvent varier, mais l’approche synthétique reste cohérente.

Analyse Des Réactions Chimiques

- L’apigénine diméthylether peut subir diverses réactions :

Oxydation : Elle peut être oxydée pour former des quinones ou d’autres dérivés.

Réduction : La réduction du groupe carbonyle peut produire l’alcool correspondant.

Substitution : Des réactions de substitution au niveau des groupes hydroxyles phénoliques sont possibles.

- Les réactifs courants incluent les hydrure métalliques (par exemple, le borohydrure de sodium) et les acides de Lewis (par exemple, AlCl₃).

- Les produits majeurs dépendent des conditions de réaction et des substituants.

Applications de la recherche scientifique

Chimie : L’apigénine diméthylether sert de composé modèle pour étudier la chimie des flavonoïdes.

Biologie : Elle présente des propriétés antioxydantes et peut avoir un impact sur les processus cellulaires.

Médecine : La recherche explore son potentiel comme agent antidiabétique et antihyperlipidémique.

Industrie : Les applications incluent la synthèse de produits naturels et le développement de médicaments.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H14O5

- Molecular Weight : 298.3 g/mol

- Structure : It is characterized by two methoxy groups attached to the flavonoid backbone, enhancing its hydrophobicity and influencing its solubility and biological properties .

Biological Properties

This compound exhibits several significant biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, which may be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : Research indicates that it can protect nerve cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

- Antimicrobial Properties : The compound exhibits activity against various pathogens, suggesting its potential use in treating infections .

- Antitumor Activity : Studies have indicated that it can inhibit the proliferation of cancer cells and induce apoptosis in certain cancer cell lines.

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various chemical methods. Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to characterize and quantify the compound in different samples .

Pharmaceutical Applications

This compound has potential therapeutic applications in:

- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for developing treatments for diseases like Alzheimer's and Parkinson's.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential agent in oncology research.

- Anti-inflammatory Drugs : The compound may be developed into anti-inflammatory medications due to its significant effects on inflammation pathways.

Food Industry

The antioxidant properties of this compound can be utilized to enhance the shelf life of food products, providing a natural preservative option .

Cosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in skincare products aimed at reducing oxidative stress on the skin.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that this compound protects neuronal cells from oxidative damage. |

| Study B | Cancer Research | Showed inhibition of tumor growth in vitro and in vivo models through apoptosis induction. |

| Study C | Antimicrobial Activity | Found effective against specific bacterial strains, suggesting potential for natural antibiotic development. |

Current State of Research

Research on this compound is ongoing. New studies continue to explore its mechanisms of action and broader applications across various fields. Investigations are focusing on:

- The compound's pharmacokinetics and bioavailability.

- Its interactions with other drugs.

- Potential formulations for therapeutic use.

Limitations and Future Directions

While the therapeutic potential of this compound is promising, further research is necessary to:

- Determine safe dosage levels.

- Understand long-term effects and interactions with other compounds.

- Explore its full range of biological activities.

Mécanisme D'action

- Les effets de l’apigénine diméthylether impliquent des interactions avec les cibles cellulaires.

- Elle module le stress oxydatif , l’inflammation et les voies de signalisation cellulaire .

- Les cibles moléculaires spécifiques incluent les enzymes et les récepteurs.

Comparaison Avec Des Composés Similaires

- L’apigénine diméthylether est unique en raison de son schéma de méthylation spécifique.

- Des composés similaires incluent l’apigénine , la genkwanine et l’isorhoifoline .

Activité Biologique

7,4'-Di-O-methylapigenin, also known as 4',7-Dimethoxy-5-Hydroxyflavone, is a naturally occurring flavonoid found predominantly in the herbs of Aquilaria sinensis. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₇H₁₄O₅

- Molecular Weight : 302.29 g/mol

The structure features two methoxy groups at the 7 and 4' positions of the apigenin backbone, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. The compound enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Anti-inflammatory Effects

The compound has been shown to inhibit nitric oxide (NO) production in activated RAW 264.7 macrophages, suggesting a potential role in reducing inflammation . Studies have demonstrated that this compound can modulate inflammatory pathways by affecting cytokine production and signaling pathways such as NF-κB .

3. Antifungal Activity

This compound has demonstrated antifungal properties against various fungal strains. It may be responsible for some of the antifungal activity observed in extracts from Aquilaria sinensis . The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of fungal growth.

4. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators . Additionally, it may inhibit tumor growth by targeting various signaling pathways involved in cancer progression.

5. Neuroprotective Effects

Emerging evidence suggests that this flavonoid may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity could have implications for neurodegenerative diseases; however, more research is needed to fully elucidate these effects .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various flavonoids, this compound was found to significantly reduce TNF-α levels in LPS-stimulated macrophages. This suggests its potential therapeutic application in inflammatory diseases such as arthritis or colitis .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis through caspase activation. This highlights its potential as a natural compound for cancer therapy .

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERJKGWTQYMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199276 | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-44-9 | |

| Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin dimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin dimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,4'-DI-O-METHYLAPIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apigenin 7,4'-dimethyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper discusses the identification of various C-glycosylflavones in sugarcane. Can this LC-MS/MS technique be applied to identify the presence of sugar moieties in a dimethoxylapigenin derivative, specifically 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside?

A1: Yes, the LC-MS/MS techniques described in the paper are highly applicable for identifying sugar moieties in a compound like 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside. The research demonstrates that collision-induced dissociation (CID) MS/MS generates specific fragment ions indicative of different sugar molecules linked to C-glycosylflavones. [] Therefore, this method could be used to confirm the presence of arabinose and rhamnose attached to the dimethoxylapigenin backbone. The researchers successfully identified seven previously unreported flavones in sugarcane, including 7,4′ di-O-methylapigenin-8-C-arabinosyl-rhamnoside, highlighting the method's effectiveness in characterizing similar compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.